Ditridecyl phthalate
Overview
Description
Ditridecyl phthalate is a high molecular weight phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and longevity of plastic products. It is a nearly colorless, oily liquid that is insoluble in water but slightly soluble in organic solvents like chloroform and dimethyl sulfoxide . This compound is widely utilized in various industrial applications, including the manufacture of wires, cables, and other polymer-based products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ditridecyl phthalate is synthesized through the esterification of phthalic anhydride with tridecyl alcohol. The reaction typically involves heating phthalic anhydride with an excess of tridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the optimal reaction temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications for industrial use .
Chemical Reactions Analysis
Types of Reactions: Ditridecyl phthalate, being an ester, primarily undergoes hydrolysis, transesterification, and reactions with strong oxidizing agents.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and tridecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different phthalate esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Hydrolysis: Phthalic acid and tridecyl alcohol.
Transesterification: Different phthalate esters depending on the alcohol used.
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Scientific Research Applications
Ditridecyl phthalate has several applications in scientific research and industry:
Mechanism of Action
Ditridecyl phthalate exerts its effects primarily through its interaction with nuclear receptors, including estrogen receptors and androgen receptors. It can disrupt the normal hormonal balance by mimicking or blocking the action of natural hormones, leading to various physiological effects. In animal studies, this compound has been shown to cause centrilobular hepatocyte hypertrophy and peroxisome proliferation, similar to other phthalates like di(2-ethylhexyl) phthalate .
Comparison with Similar Compounds
Ditridecyl phthalate belongs to the class of high molecular weight phthalate esters, which include compounds like diisononyl phthalate, diisodecyl phthalate, and di(2-ethylhexyl) phthalate. These compounds share similar chemical structures and properties but differ in their specific ester side chains:
Diisononyl phthalate: Contains nine-carbon ester side chains.
Diisodecyl phthalate: Contains ten-carbon ester side chains.
Di(2-ethylhexyl) phthalate: Contains eight-carbon ester side chains with branching.
Uniqueness of this compound: this compound is unique due to its longer ester side chains (thirteen carbons), which provide enhanced flexibility and durability to the polymers it plasticizes. This makes it particularly suitable for applications requiring high-performance materials .
Properties
IUPAC Name |
ditridecyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJVRCZIPDYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O4 | |
Record name | DITRIDECYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID2025214 | |
Record name | Ditridecyl phthalate | |
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Molecular Weight |
530.8 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Nearly colorless oily liquid. Floats on water. (USCG, 1999), Nearly colorless liquid; [CAMEO] Clear water white liquid; [MSDSonline] | |
Record name | DITRIDECYL PHTHALATE | |
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Record name | Ditridecyl phthalate | |
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Boiling Point |
greater than 545 °F at 5 mmHg (NTP, 1992), 285 °C at 3.5 mm Hg | |
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Flash Point |
460 °F (NTP, 1992), 470 °F (open cup), 470 °F (243 °C) (Open cup) | |
Record name | DITRIDECYL PHTHALATE | |
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Solubility |
IN GENERAL THEY ARE LIQUIDS OF LOW VOLATILITY, COLORLESS OR VERY SLIGHTLY COLORED, & ONLY VERY SLIGHTLY SOL IN WATER. /PHTHALIC ESTERS/, Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |
Record name | DITRIDECYL PHTHALATE | |
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Density |
0.951 (USCG, 1999) - Less dense than water; will float, 0.952 g/cu cm at 25 °C | |
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Vapor Pressure |
Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
Record name | DITRIDECYL PHTHALATE | |
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Color/Form |
Liquid | |
CAS No. |
119-06-2 | |
Record name | DITRIDECYL PHTHALATE | |
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Record name | Ditridecyl phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-ditridecyl ester | |
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Record name | Ditridecyl phthalate | |
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Record name | Di(tridecyl) phthalate | |
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Record name | DITRIDECYL PHTHALATE | |
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Record name | DITRIDECYL PHTHALATE | |
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Melting Point |
less than -34.6 °F (USCG, 1999) | |
Record name | DITRIDECYL PHTHALATE | |
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Retrosynthesis Analysis
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